Cas no 1006293-05-5 (ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate)
![ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate structure](https://ja.kuujia.com/scimg/cas/1006293-05-5x500.png)
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- 3(2H)-Benzothiazoleacetic acid, 2-[(4-benzoylbenzoyl)imino]-6-methyl-, ethyl ester
- ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- (Z)-ethyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
- 1006293-05-5
- AKOS024607331
- F1366-1740
-
- インチ: 1S/C26H22N2O4S/c1-3-32-23(29)16-28-21-14-9-17(2)15-22(21)33-26(28)27-25(31)20-12-10-19(11-13-20)24(30)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
- InChIKey: RVOUJBQGAABOHE-UHFFFAOYSA-N
- SMILES: S1C2=CC(C)=CC=C2N(CC(OCC)=O)C1=NC(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
計算された属性
- 精确分子量: 458.13002836g/mol
- 同位素质量: 458.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 7
- 複雑さ: 755
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 5.6
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 645.8±65.0 °C(Predicted)
- 酸度系数(pKa): -3.20±0.20(Predicted)
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1366-1740-2mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-3mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-15mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-5mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-1mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-40mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-75mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-10mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-100mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1366-1740-4mg |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
1006293-05-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetateに関する追加情報
Introduction to Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS No. 1006293-05-5)
Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, with the CAS number 1006293-05-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzothiazole class, which is well-known for its diverse biological activities and potential therapeutic applications. The structural complexity of this molecule makes it a subject of extensive research, particularly in the development of novel drug candidates.
The molecular structure of Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate features a benzothiazole core substituted with various functional groups. The presence of a benzoyl group at the 4-position and an imino group at the 2-position contributes to its unique reactivity and biological properties. Additionally, the molecule contains a methyl group at the 6-position of the benzothiazole ring, which further influences its chemical behavior and potential interactions with biological targets.
Recent research has highlighted the importance of benzothiazole derivatives in medicinal chemistry. These compounds have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific arrangement of functional groups in Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate suggests that it may possess similar bioactivities. Studies have demonstrated that modifications in the benzothiazole scaffold can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds.
In particular, the benzoyl group at the 4-position of the benzothiazole ring is known to enhance binding affinity to certain biological targets. This feature has been exploited in the design of drug molecules targeting enzymes and receptors involved in various disease pathways. The imino group at the 2-position further contributes to the compound's reactivity, allowing for potential post-synthetic modifications that can fine-tune its biological activity. These structural features make Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate a promising candidate for further investigation in drug discovery.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to access complex structures like this one efficiently. Modern synthetic methodologies often employ transition metal catalysis and palladium-mediated reactions to construct intricate molecular frameworks. These techniques have revolutionized organic synthesis and have made it possible to produce complex molecules like Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate on a scalable basis.
One of the key challenges in working with such complex molecules is their sensitivity to environmental conditions. Factors such as temperature, pH, and solvent choice can significantly impact their stability and reactivity. Researchers must carefully optimize these parameters to ensure successful synthesis and isolation of the desired product. Advances in computational chemistry have also played a crucial role in predicting and understanding the behavior of these molecules under different conditions.
The biological activity of Ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-y acetate has been explored in several preclinical studies. These studies have revealed potential therapeutic applications in areas such as cancer treatment and inflammation modulation. The compound's ability to interact with specific biological targets suggests that it may be effective in inhibiting key pathways involved in disease progression. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion, Ethyl 2-[ ( 2 Z ) - 2 - [ ( 4 - benz o y l b e n z o y l ) i m i n o ] - 6 - m e t h y l - 2 , 3 - d i h y d r o - 1 , 3 - b e n z o t h i a z o l - 3 - y l ] a c e t a t e ( C A S N o . 1 0 0 6 29 3 - 0 5 - 5 ) represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable tool for studying biological processes and developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.
1006293-05-5 (ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate) Related Products
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 1426928-20-2(56QS71Swuj)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 2300978-18-9(3-(4-amino-3-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)




